2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-4-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
The compound “2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-4-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile” is a type of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative . These compounds are important heterocyclic compounds with a wide range of interesting biological activities .
Synthesis Analysis
The synthesis of these types of compounds often involves multicomponent reactions (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols . The synthetic methods for these compounds are classified based on the type of catalyst in the pertinent reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffraction (XRD) studies . These studies provide detailed information about the atomic coordinates, displacement parameters, and other structural details .Chemical Reactions Analysis
Various chemical reactions involving similar compounds have been reported. For example, addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques such as density functional theory (DFT) at 6311++G (d,p) level of theory . The thermal characteristics of as-grown crystals have also been analyzed using thermogravimetry (TG) and differential thermal analysis (DTA) .Scientific Research Applications
- RAF Inhibition : The compound’s unique structure makes it a potential candidate for inhibiting RAF kinases. These kinases play a crucial role in cell signaling pathways, and their dysregulation is associated with various cancers. Researchers explore derivatives of this compound as potential anti-cancer agents, particularly in the treatment of RAF-driven cancers .
- Antiviral Activity : Some pyridine derivatives, including 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-4-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile, exhibit antiviral properties. Investigating its efficacy against specific viruses could be valuable .
- Hypervalent Iodine Stabilization : Pyridine-based ligands derived from this compound can stabilize hypervalent iodine species. These ligands find applications in various synthetic transformations, including oxidation reactions. Researchers study their catalytic properties and explore their use in green chemistry .
- Fluorescent Labeling : 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-4-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can serve as a derivatizing agent. It is used as a fluorescent label for detecting oligosaccharides, chromatographic separation, and mass spectrometric analysis. Its unique properties make it suitable for molecular sensing applications .
- Natural Product Analogs : Pyrans, such as this compound, are natural products with diverse biological activities. Researchers explore their potential as analogs for drug discovery and development. Investigating their interactions with biological targets sheds light on their mechanisms of action .
Medicinal Chemistry and Drug Development
Materials Science and Catalysis
Analytical Chemistry and Sensing
Biological Studies
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-4-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-14-11-19-21(23(28)27(14)13-15-7-9-26-10-8-15)20(18(12-24)22(25)30-19)16-3-5-17(29-2)6-4-16/h3-11,20H,13,25H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMXOJMHQYYQBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OC)C(=O)N1CC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-4-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
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